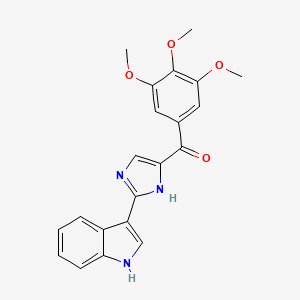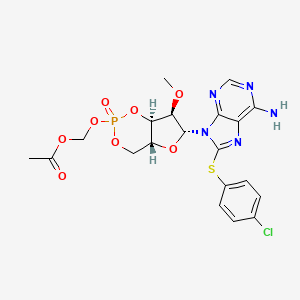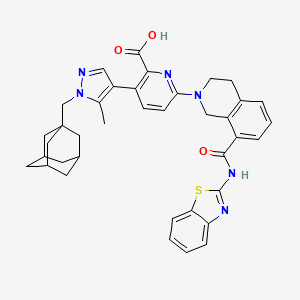
Sabizabulin
Übersicht
Beschreibung
Sabizabulin is a chemical compound belonging to the group of indole and imidazole derivatives. It was first reported in 2012 by Dalton, Li, and Miller . This compound is being studied as a mitotic inhibitor and chemotherapeutic agent, particularly in castration-resistant metastatic prostate cancer and SARS-CoV-2 (COVID-19) infections . It acts on microtubules, a component of the cytoskeleton, and has shown potential in inhibiting tumor growth and viral replication .
Wissenschaftliche Forschungsanwendungen
Sabizabulin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung für die Untersuchung des Verhaltens von Indol- und Imidazol-Derivaten verwendet.
Biologie: Die Fähigkeit von this compound, die Mikrotubuli-Polymerisation zu hemmen, macht es zu einem wertvollen Werkzeug für die Untersuchung der Zellteilung und der Zytoskelett-Dynamik.
Medizin: This compound wird aufgrund seiner antiviralen und entzündungshemmenden Eigenschaften als potenzielle Behandlung für kastrationsresistentem metastasiertem Prostatakrebs und COVID-19 untersucht
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die Colchicin-Bindungsstelle an der Beta-Untereinheit von Tubulin und an einer neuartigen Stelle an der Alpha-Untereinheit bindet. Diese Bindung bewirkt die Depolymerisation von Mikrotubuli und verhindert deren Polymerisation . Durch die Hemmung der mitotischen Spindelbildung hemmt this compound direkt die Mitose von Tumorzellen und Endothelzellen, die versuchen, neue Blutgefäße zu bilden . Darüber hinaus hemmt es den Transport von viralen Partikeln, einschließlich SARS-CoV-2, und die Freisetzung von proinflammatorischen Zytokinen .
Wirkmechanismus
Sabizabulin acts on microtubules, a component of the cytoskeleton. It binds to the colchicine binding site on the beta subunit of tubulin, as well as a novel site on the alpha subunit, and causes both to crosslink, thus depolymerizing microtubules and preventing their polymerization . By preventing mitotic spindle formation, this directly inhibits mitosis of tumor cells and endothelial cells attempting to form new blood vessels to feed them . In COVID-19, this compound inhibits the transport of viral particles within the cells and stops the virus from replicating and assembling itself .
Safety and Hazards
Zukünftige Richtungen
Veru Inc., the company behind Sabizabulin, has reached an agreement with the FDA on a new Phase 3 clinical trial design to expand the treatment population to include all hospitalized adult patients with any type of virus inducing ARDS . The company anticipates initiating the clinical study in the second half of 2023 .
Vorbereitungsmethoden
The synthesis of Sabizabulin involves several steps, starting with the preparation of the indole and imidazole derivatives. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods focus on optimizing the yield and purity of this compound through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Sabizabulin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.
Substitution: Substitutionsreaktionen beinhalten das Ersetzen einer funktionellen Gruppe durch eine andere, was die Eigenschaften der Verbindung verändern kann.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Sabizabulin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner dualen antiviralen und entzündungshemmenden Aktivitäten. Ähnliche Verbindungen umfassen:
Paclitaxel: Ein weit verbreitetes Chemotherapeutikum, das ebenfalls auf Mikrotubuli abzielt, aber unterschiedliche Bindungsstellen und Wirkmechanismen hat.
Colchicin: Ein weiterer Mikrotubuli-Inhibitor mit einer anderen Bindungsstelle und klinischen Anwendungen.
Die orale Bioverfügbarkeit von this compound und die Fähigkeit, den P-Glykoprotein-vermittelten Widerstand zu überwinden, machen es zu einer vielversprechenden Alternative zu diesen Verbindungen .
Eigenschaften
IUPAC Name |
[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGVHOVEXMOLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332881-26-1 | |
| Record name | Sabizabulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sabizabulin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L1JX37J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)
![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)




